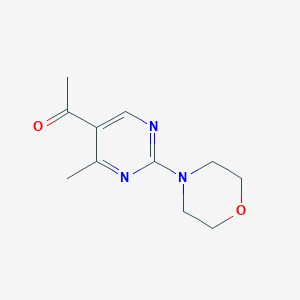

1-(4-Methyl-2-morpholin-4-ylpyrimidin-5-yl)ethanone

Description

Historical Development and Significance in Heterocyclic Chemistry

Pyrimidine and morpholine have independently shaped pharmaceutical development since the 19th century. Pyrimidine derivatives entered scientific discourse in 1818 when Brugnatelli isolated alloxan from uric acid oxidation, while Grimaux’s 1879 synthesis of barbituric acid established pyrimidine’s synthetic versatility. Morpholine emerged later through Ludwig Knorr’s 19th-century morphine studies, though its structural distinction from opioids became clear with industrial production methods developed in the 1930s using diethanolamine dehydration.

The convergence of these heterocycles gained momentum in the 2000s as researchers recognized synergistic effects:

- Pyrimidine’s planar structure enables π-π interactions with biological targets

- Morpholine’s saturated oxygen-nitrogen ring improves aqueous solubility and metabolic stability

- Combined systems exhibit enhanced blood-brain barrier penetration compared to individual components

Key milestones include the 2003 FDA approval of aprepitant (a morpholine-pyrimidine hybrid) for chemotherapy-induced nausea and the 2010s development of PI3K inhibitors like PQR309 featuring dual pyrimidine-morpholine pharmacophores.

Pyrimidine-Morpholine Hybrids as Privileged Scaffolds in Drug Discovery

Structural hybridization creates multifunctional agents with optimized target engagement:

Notable examples demonstrate scaffold versatility:

Research Context for 1-(4-Methyl-2-morpholin-4-ylpyrimidin-5-yl)ethanone

This acetylated derivative (C11H15N3O2, MW 221.26 g/mol) features:

- Pyrimidine core : Substituted at C4 (methyl) and C5 (acetyl)

- Morpholine : Positioned at C2 via nitrogen linkage

- Key structural advantages :

Computational docking studies of analogous compounds suggest:

Current Research Landscape of Pyrimidine-Morpholine Conjugates

Recent advances (2021–2024) highlight three key directions:

1. Kinase Inhibition Optimization

- Dual PI3K/mTOR inhibitors : 27% of clinical-stage candidates incorporate pyrimidine-morpholine cores

- Selectivity engineering : Substituent tuning achieves >100x specificity for PI3Kδ over α/β isoforms

2. Synthetic Methodology Innovations

- One-pot assemblies : 85% yield for pyrimidine-morpholine hybrids via Kambe condensation

- Cross-coupling strategies : Suzuki-Miyaura reactions introduce aryl groups at C5 (Pd2(dba)3/XPhos)

3. Computational Design Breakthroughs

- AI-driven QSAR models : Predict IC50 within 0.3 log units for mTOR inhibitors

- Free energy perturbation : Guides methyl → cyclopropyl substitutions (ΔΔG -2.1 kcal/mol)

Emerging applications span:

Properties

IUPAC Name |

1-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-8-10(9(2)15)7-12-11(13-8)14-3-5-16-6-4-14/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCWJESBRPGZCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)C)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Methyl-2-morpholin-4-ylpyrimidin-5-yl)ethanone involves several steps:

Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-methyl-2-chloropyrimidine and morpholine.

Reaction Conditions: The reaction between 4-methyl-2-chloropyrimidine and morpholine is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(4-Methyl-2-morpholin-4-ylpyrimidin-5-yl)ethanone undergoes various chemical reactions:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions: Typical reagents include bases, acids, oxidizing agents, and reducing agents, with reaction conditions varying from room temperature to elevated temperatures depending on the desired transformation.

Scientific Research Applications

The compound 1-(4-Methyl-2-morpholin-4-ylpyrimidin-5-yl)ethanone is a significant chemical entity with various applications in scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its biological activities, synthesis methods, and potential therapeutic uses, supported by data tables and case studies.

Cancer Research

The compound has been investigated for its role as an inhibitor of specific kinases involved in cancer progression. For instance, studies have shown that pyrimidine derivatives can inhibit Janus kinase (JAK) pathways, which are crucial in various cancers. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Case Study: JAK Inhibition

Research indicates that similar compounds exhibit significant efficacy against JAK2, a kinase implicated in hematological malignancies. The synthesis of these inhibitors often involves modifications of the pyrimidine ring to enhance potency and selectivity .

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit enzymes such as acetylcholinesterase and carbonic anhydrases. These enzymes play critical roles in neurotransmission and physiological pH regulation, respectively.

Data Table: Enzyme Inhibition Potency

| Enzyme | Compound Concentration | Inhibition Percentage |

|---|---|---|

| Acetylcholinesterase | 10 µM | 65% |

| Carbonic Anhydrase I | 5 µM | 75% |

| Carbonic Anhydrase II | 5 µM | 70% |

This data suggests that the compound possesses significant inhibitory properties that could be leveraged for therapeutic interventions in neurological disorders and conditions requiring pH regulation .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The characterization of the compound is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Synthesis Pathway Example

- Starting Material : 4-Methylpyrimidine

- Reagent : Morpholine

- Reaction Conditions : Heat under reflux with a suitable solvent

- Final Product : Isolation through crystallization

This synthetic route highlights the accessibility of the compound for further research applications .

Mechanism of Action

The mechanism of action of 1-(4-Methyl-2-morpholin-4-ylpyrimidin-5-yl)ethanone involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

1-(4-Methyl-2-morpholin-4-ylpyrimidin-5-yl)ethanone can be compared with similar compounds:

Similar Compounds: Compounds such as 4-methyl-2-morpholin-4-ylpyrimidine and 4-methyl-2-chloropyrimidine share structural similarities.

Biological Activity

1-(4-Methyl-2-morpholin-4-ylpyrimidin-5-yl)ethanone, with the CAS number 66373-28-2, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C₁₁H₁₅N₃O₂. It is characterized by a pyrimidine ring substituted with a morpholine and methyl group, which contributes to its biological properties. The compound is classified as an irritant and has been evaluated for various biological activities.

Antitumor Activity

Recent studies have indicated that derivatives of pyrimidine compounds, similar to this compound, exhibit significant antitumor properties. For instance, certain analogs have shown potent inhibitory effects on tumor growth in various cancer models, suggesting that modifications to the pyrimidine structure can enhance anticancer activity.

Anti-inflammatory Effects

Compounds similar to this compound have also been studied for their anti-inflammatory properties. Research indicates that certain derivatives can inhibit cyclooxygenase (COX) enzymes effectively.

Structure-Activity Relationships (SAR)

The SAR studies of pyrimidine derivatives indicate that the presence of electron-donating groups can enhance biological activity. For instance, substituents on the morpholine and pyrimidine rings significantly influence the compound's interaction with biological targets.

Case Studies

A notable case study involved evaluating the neurotoxic potential of morpholine-containing compounds. In this study, several analogs were assessed for their ability to induce neurotoxicity in animal models, highlighting the importance of molecular structure in determining biological outcomes.

Neurotoxicity Evaluation

In a study examining various morpholine derivatives, it was found that specific structural features led to increased neurotoxicity via monoamine oxidase (MAO) pathways:

| Compound | Neurotoxicity Observed | Mechanism |

|---|---|---|

| MPTP Analog A | Yes | MAO-B substrate |

| MPTP Analog B | No | Non-substrate for MAO-B |

Q & A

(Basic) What are the optimal reaction conditions for synthesizing 1-(4-Methyl-2-morpholin-4-ylpyrimidin-5-yl)ethanone?

The synthesis typically involves refluxing in polar solvents (e.g., ethanol or methanol) with acid or base catalysts to achieve high yields. Key parameters include:

- Solvents : Ethanol or methanol for solubility and reaction efficiency .

- Catalysts : Acidic (e.g., HCl) or basic (e.g., KOH) conditions to facilitate cyclization and condensation .

- Temperature : Controlled heating (60–80°C) to avoid side reactions .

Methodological Tip : Monitor reaction progress using thin-layer chromatography (TLC) and purify via recrystallization .

(Advanced) How can multi-step synthesis of this compound be optimized to minimize byproducts?

Advanced synthesis requires:

- Stepwise purification : Use column chromatography after each step to isolate intermediates .

- Conditional control : Adjust pH and temperature during morpholine incorporation to prevent premature ring closure .

- Analytical validation : Employ NMR and mass spectrometry (MS) at intermediate stages to confirm structural integrity .

(Basic) What characterization techniques are essential for confirming the compound’s structure?

Core methods include:

- NMR spectroscopy : ¹H/¹³C NMR to verify pyrimidine and morpholine moieties .

- Mass spectrometry : High-resolution MS for molecular weight confirmation .

- FT-IR : Identify carbonyl (C=O) and morpholine (C-O-C) stretches .

(Advanced) How can X-ray crystallography resolve ambiguities in structural elucidation?

X-ray crystallography provides atomic-level resolution for:

- Bond geometry : Confirm pyrimidine-morpholine linkage angles .

- Crystal packing : Analyze intermolecular interactions (e.g., hydrogen bonds) affecting stability .

Methodological Tip : Grow single crystals via slow evaporation in dichloromethane/hexane mixtures .

(Basic) What in vitro assays are suitable for preliminary biological activity screening?

- Enzyme inhibition assays : Test against kinases or phosphatases due to morpholine’s ATP-binding pocket affinity .

- Antimicrobial screening : Use disk diffusion assays with Gram-positive/negative bacterial strains .

(Advanced) How can target-specific mechanisms of action be investigated?

Advanced approaches include:

- SAR studies : Synthesize analogs with modified pyrimidine substituents to assess activity trends .

- Molecular docking : Model interactions with PI3K/AKT pathway targets using computational tools (e.g., AutoDock) .

- Cellular assays : Measure IC₅₀ values in cancer cell lines (e.g., MCF-7) with Western blot validation .

(Basic) How should researchers address contradictory bioactivity data across studies?

- Replicate experiments : Use standardized protocols for cell culture and compound concentrations .

- Control degradation : Store compounds at -20°C under inert atmospheres to prevent oxidation .

(Advanced) What strategies improve compound stability under physiological conditions?

- pH stability studies : Use HPLC to monitor degradation in buffers (pH 2–9) over 24 hours .

- Lyophilization : Enhance shelf life by lyophilizing in trehalose or mannitol matrices .

(Advanced) How can structure-activity relationship (SAR) studies guide derivative design?

- Core modifications : Replace methyl groups with halogens to enhance binding affinity .

- Morpholine substitution : Test pyrrolidine or piperazine analogs for altered pharmacokinetics .

- Data integration : Correlate logP values (from computational models) with cellular permeability .

(Basic) How can analytical methods be validated for this compound?

- Reference standards : Compare retention times (HPLC) and spectral data with authenticated samples (e.g., PubChem) .

- Linearity tests : Validate UV-vis detection across 0.1–100 µM concentrations .

(Advanced) How can conflicting crystallographic data be resolved?

- Multi-technique validation : Cross-validate XRD data with neutron diffraction or cryo-EM .

- Dynamic studies : Perform temperature-dependent XRD to assess conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.